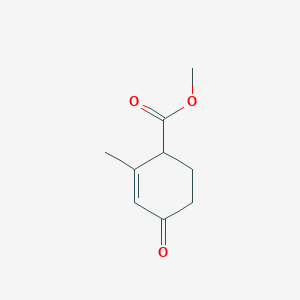

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate

概要

説明

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is an organic compound with the molecular formula C9H12O3. It is a derivative of cyclohexene and contains both a ketone and an ester functional group. This compound is used in organic synthesis and has applications in the preparation of various natural products and pharmaceuticals .

準備方法

Synthetic Routes and Reaction Conditions

Hagemann’s Approach: This method involves the reaction of methylene iodide with two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.

Newman and Lloyd Approach: This approach involves a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate to generate a precursor, which is then hydrolyzed to obtain the compound.

Mannich and Forneau Approach: This method involves the reaction of methyl vinyl ketone, ethyl acetoacetate, and diethyl-methyl-(3-oxo-butyl)-ammonium iodide to form a cyclic aldol product, which is then treated with sodium methoxide to generate the compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Cyclization: Cyclization reactions often require acidic or basic conditions to proceed.

Major Products

Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

Reduction: Alcohol derivatives.

Substitution: Substituted esters and amides.

Cyclization: Complex ring structures and polycyclic compounds.

科学的研究の応用

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

Industry: The compound is used in the production of fine chemicals and specialty materials.

作用機序

The mechanism of action of methyl 2-methyl-4-oxocyclohex-2-enecarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active products. Its ester and ketone functional groups allow it to undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

類似化合物との比較

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate can be compared with other similar compounds such as:

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate: This compound has an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.

Methyl 4-methyl-2-oxocyclohex-3-enecarboxylate: This compound has a different substitution pattern on the cyclohexene ring, leading to different chemical properties and reactivity.

Ethyl 4-methyl-2-oxocyclohex-3-enecarboxylate: Similar to the previous compound but with an ethyl ester group.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which make it a valuable intermediate in various synthetic pathways.

生物活性

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, commonly referred to in scientific literature, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 168.19 g/mol. The compound is characterized by its cyclohexene structure, which contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H12O3 |

| Molecular Weight | 168.19 g/mol |

| Boiling Point | Not available |

| Log P (octanol/water) | 1.47 |

Synthesis

The synthesis of this compound can be achieved through various methods, including regioselective cyclizations. A notable method involves the alkylation of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester), which serves as a precursor in generating derivatives with enhanced biological activity .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit tumor promotion and progression by targeting angiogenesis—the formation of new blood vessels that supply tumors with nutrients .

In a specific case study, the methanolic extract containing derivatives of Hagemann's ester was found to inhibit cell proliferation and migration in breast carcinoma cell lines (MDA-MB-231) through mechanisms involving apoptosis and cell cycle arrest .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Angiogenesis : Compounds derived from this ester have been shown to reduce tube formation on matrigel assays, indicating their potential to inhibit angiogenic processes.

- Cell Cycle Arrest : Similar compounds have been reported to induce G1 phase arrest in cancer cell lines, effectively slowing down tumor growth.

- Apoptosis Induction : Evidence suggests that these compounds can promote programmed cell death in malignant cells, contributing to their antitumor efficacy.

Case Studies

- Study on Angiogenesis Inhibition :

- Antiproliferative Effects :

特性

IUPAC Name |

methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-6-5-7(10)3-4-8(6)9(11)12-2/h5,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOJIHXCXNTMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452056 | |

| Record name | METHYL 2-METHYL-4-OXOCYCLOHEX-2-ENECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35490-07-4 | |

| Record name | METHYL 2-METHYL-4-OXOCYCLOHEX-2-ENECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。